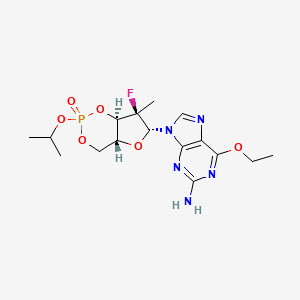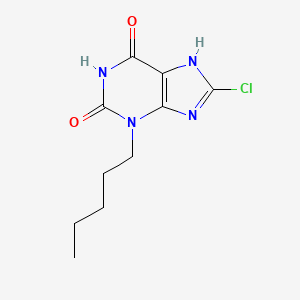
8-氯-3-戊基-7H-嘌呤-2,6-二酮
描述
8-chloro-3-pentyl-7H-purine-2,6-dione, also known by the synonym GSK256073 , is a chemical compound with the molecular formula C10H13ClN4O2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 8-chloro-3-pentyl-7H-purine-2,6-dione consists of a purine core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 8th position and a pentyl group at the 3rd position .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of 8-chloro-3-pentyl-7H-purine-2,6-dione, such as melting point, boiling point, and density, are not provided in the available resources .科学研究应用
医药化合物中的杂质表征
Desai 等人(2011 年)的研究涉及使用高效液相色谱法来鉴定 8-氯茶碱(一种与 8-氯-3-戊基-7H-嘌呤-2,6-二酮密切相关的化合物)中的杂质。该研究旨在了解和表征杂质,这对药品质量控制至关重要 (Desai、Patel 和 Gabhe,2011)。
合成具有生物活性的新衍生物
Abdul-Reda 和 Abdul-Ameer(2018 年)合成了 8-氯茶碱的新衍生物,探索了它们的抗菌活性。这项研究突出了 8-氯-3-戊基-7H-嘌呤-2,6-二酮衍生物在开发新型抗菌剂方面的潜力 (Abdul-Reda 和 Abdul-Ameer,2018)。
嘌呤衍生物中的精神活性潜力
Chłoń-Rzepa 等人(2013 年)研究了嘌呤-2,6-二酮的 8-氨基烷基衍生物,它们与 8-氯-3-戊基-7H-嘌呤-2,6-二酮具有核心结构,以了解其精神活性潜力。本研究提供了有关嘌呤结构如何修饰可能导致潜在的精神疾病治疗方法的见解 (Chłoń-Rzepa 等,2013)。
新型嘌呤二酮的开发
Šimo 等人(1995 年和 1998 年)对嘌呤二酮的新衍生物(包括与 8-氯-3-戊基-7H-嘌呤-2,6-二酮相似的化合物)的研究强调了对具有潜在治疗应用的新型化合物的开发的持续探索 (Šimo、Rybár 和 Alföldi,1995;Šimo、Rybár 和 Alföldi,1998)。
抗抑郁特性
Khaliullin 等人(2018 年)的一项研究合成了具有抗抑郁特性的嘌呤-2,6-二酮衍生物。这项研究突出了与 8-氯-3-戊基-7H-嘌呤-2,6-二酮在精神药物领域具有结构相似性的化合物的潜力 (Khaliullin 等,2018)。
探索二肽基肽酶 IV (DPP-IV) 抑制剂
Mo 等人(2015 年)合成了 3-甲基-3,7-二氢嘌呤-2,6-二酮的衍生物,用于抑制 DPP-IV,这是一种与糖尿病管理相关的酶。这项研究表明 8-氯-3-戊基-7H-嘌呤-2,6-二酮衍生物在治疗代谢紊乱方面的潜在应用 (Mo 等,2015)。
电离和甲基化研究
Rahat 等人(1974 年)专注于嘌呤-6,8-二酮的物理性质和反应,提供了对 8-氯-3-戊基-7H-嘌呤-2,6-二酮等化合物的化学行为的基本见解 (Rahat、Bergmann 和 Tamir,1974)。
安全和危害
属性
IUPAC Name |
8-chloro-3-pentyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17/h2-5H2,1H3,(H,12,13)(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAMDQCXAAOFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C(=O)NC1=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673110 | |
| Record name | 8-Chloro-3-pentyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-3-pentyl-7H-purine-2,6-dione | |
CAS RN |
862892-90-8 | |
| Record name | GSK-256073 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862892908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-3-pentyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-3-pentyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-256073 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VI94C980K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)

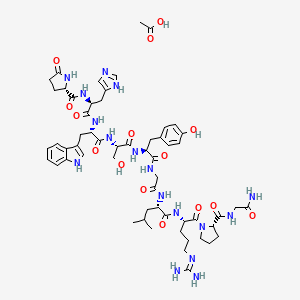
![3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid](/img/structure/B607721.png)
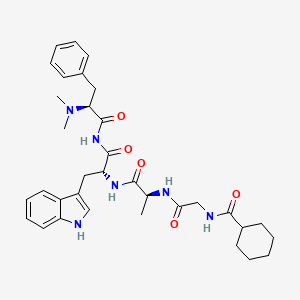
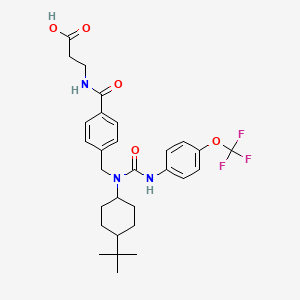
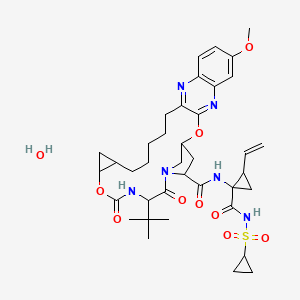
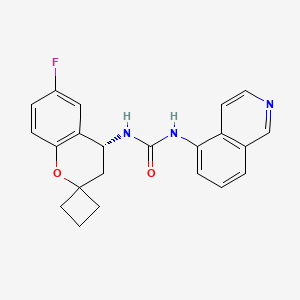
![(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone](/img/structure/B607731.png)
